6-bromo-1-methyl-2,3-dihydro-1H-indole
Description
6-Bromo-1-methyl-2,3-dihydro-1H-indole is a brominated indole derivative featuring a saturated dihydroindole ring system with a methyl group at the 1-position and a bromine atom at the 6-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its structural features—a saturated ring and electron-withdrawing bromine—impart unique reactivity and physicochemical properties, making it a versatile scaffold for further functionalization .
Properties
CAS No. |
86626-30-4 |
|---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
6-bromo-1-methyl-2,3-dihydro-1H-indole can be synthesized through various methods. One common synthetic route involves the reaction of indole with bromoacetic acid methyl ester under basic conditions to form the desired product . This method typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
6-bromo-1-methyl-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-bromo-1-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
(a) 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 158326-85-3)
- Key Differences : Two methyl groups at the 3-position instead of a single methyl at the 1-position.
- This may reduce reactivity in electrophilic substitution reactions compared to the less hindered 1-methyl analogue.
- Molecular Weight : 226.11 g/mol (vs. 200.09 g/mol for the target compound), influencing solubility and diffusion properties .
(b) 1-Acetyl-5-bromo-2,3-dihydro-1H-indole (14b)
- Key Differences : Acetyl group at the 1-position (vs. methyl) and bromine at the 5-position (vs. 6-position).
- Impact : The acetyl group introduces electron-withdrawing effects, altering electronic density on the indole ring. Bromine at the 5-position may direct electrophilic attacks differently compared to the 6-bromo analogue. This compound was synthesized via acylation of 5-bromoindoline, highlighting divergent synthetic pathways .
(c) 6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (CAS 1391119-36-0)
- Key Differences : Trifluoromethyl (-CF₃) group at the 2-position.
- Impact : The strong electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making this compound more suited for drug candidates requiring prolonged half-lives. Molecular weight increases to 266.06 g/mol, affecting pharmacokinetics .
Physicochemical Properties
Notes:
- The methyl group in the target compound results in simpler NMR spectra compared to acetyl or carboxylic acid derivatives.
- Saturated dihydroindole rings exhibit upfield shifts for CH₂ groups (~47–50 ppm) versus planar indole systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
